molecular formula C10H6Cl2N2O3S B12707062 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- CAS No. 155164-57-1

3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)-

Cat. No.: B12707062
CAS No.: 155164-57-1
M. Wt: 305.14 g/mol
InChI Key: HXNWUGVEPMVJLP-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with dichloro and phenylsulfonyl substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridazinone precursor followed by sulfonylation with a phenylsulfonyl chloride reagent. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated pyridazinone.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another compound with dichloro substituents, known for its antimicrobial properties.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with antiviral activity.

Uniqueness

3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is unique due to its specific combination of a pyridazinone core with dichloro and phenylsulfonyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

155164-57-1

Molecular Formula

C10H6Cl2N2O3S

Molecular Weight

305.14 g/mol

IUPAC Name

2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one

InChI

InChI=1S/C10H6Cl2N2O3S/c11-8-6-13-14(10(15)9(8)12)18(16,17)7-4-2-1-3-5-7/h1-6H

InChI Key

HXNWUGVEPMVJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

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